molecular formula C8H4BrF5O B3316581 4-Bromo-1-(difluoromethoxy)-2-(trifluoromethyl)benzene CAS No. 954236-13-6

4-Bromo-1-(difluoromethoxy)-2-(trifluoromethyl)benzene

Cat. No.: B3316581
CAS No.: 954236-13-6
M. Wt: 291.01 g/mol
InChI Key: HMDJQWJMAUEHFV-UHFFFAOYSA-N
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Description

4-Bromo-1-(difluoromethoxy)-2-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, difluoromethoxy, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(difluoromethoxy)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The aromatic ring can undergo coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction can modify the functional groups on the benzene ring.

Scientific Research Applications

4-Bromo-1-(difluoromethoxy)-2-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-(difluoromethoxy)-2-(trifluoromethyl)benzene depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and difluoromethoxy groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene
  • 4-Bromo-1-(difluoromethoxy)-2-(difluoromethyl)benzene
  • 4-Bromo-1-(difluoromethoxy)-2-(methyl)benzene

Uniqueness

4-Bromo-1-(difluoromethoxy)-2-(trifluoromethyl)benzene is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which impart distinct chemical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

4-bromo-1-(difluoromethoxy)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O/c9-4-1-2-6(15-7(10)11)5(3-4)8(12,13)14/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDJQWJMAUEHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669674
Record name 4-Bromo-1-(difluoromethoxy)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954236-13-6
Record name 4-Bromo-1-(difluoromethoxy)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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